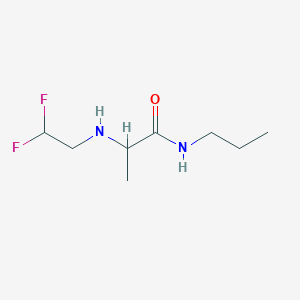

2-((2,2-Difluoroethyl)amino)-N-propylpropanamide

Description

Properties

Molecular Formula |

C8H16F2N2O |

|---|---|

Molecular Weight |

194.22 g/mol |

IUPAC Name |

2-(2,2-difluoroethylamino)-N-propylpropanamide |

InChI |

InChI=1S/C8H16F2N2O/c1-3-4-11-8(13)6(2)12-5-7(9)10/h6-7,12H,3-5H2,1-2H3,(H,11,13) |

InChI Key |

VHUQFOZPHQXGNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C(C)NCC(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Approach

The preparation of 2-((2,2-Difluoroethyl)amino)-N-propylpropanamide typically involves the formation of an amide bond between an appropriate carboxylic acid derivative (or activated ester) and a fluorinated amine intermediate. The key synthetic steps are:

- Step 1: Synthesis or procurement of 2,2-difluoroethylamine or its protected derivative.

- Step 2: Preparation of the propanamide moiety, often from propionic acid derivatives or corresponding acid chlorides.

- Step 3: Coupling of the amine with the acid derivative to form the amide bond under dehydrating conditions.

Specific Synthetic Routes

Coupling Using Carbodiimide-Mediated Amide Formation

A common method involves the use of carbodiimide reagents such as diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of additives like benzotriazol-1-ol (HOBt) or 1-hydroxybenzotriazole to activate the carboxylic acid for amide bond formation. The reaction is typically conducted in polar aprotic solvents such as N,N-dimethylformamide or dichloromethane.

-

- Solvent: DMF/DCM mixture (1:1)

- Base: Triethylamine (to neutralize acid and facilitate coupling)

- Temperature: Ambient to slightly elevated temperatures

- Time: Overnight stirring to ensure complete reaction

Example: In a related amide synthesis, H-PHE-NH2 hydrochloride was dissolved in dry DMF/DCM, triethylamine was added, followed by a solution containing the acid derivative, DIC, and HOBt. After stirring overnight, the product was isolated by solvent evaporation, washing, and filtration, yielding a white powder quantitatively.

This method is adaptable for the synthesis of this compound by replacing the amine and acid components accordingly.

Use of Acid Chlorides or Activated Esters

Alternatively, the acid component can be converted into an acid chloride or activated ester (e.g., using thionyl chloride or oxalyl chloride), which then reacts with the fluorinated amine under controlled conditions.

- Reaction Conditions:

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran

- Base: Often a tertiary amine such as triethylamine or pyridine to scavenge HCl

- Temperature: 0°C to room temperature to control reaction rate and selectivity

This method can provide higher reactivity and potentially better yields but requires careful control to avoid side reactions.

Data Table Summarizing Preparation Parameters

| Parameter | Description/Value | Reference/Notes |

|---|---|---|

| Starting Materials | 2,2-Difluoroethylamine, Propionic acid derivative | Commercially available or synthesized |

| Coupling Agent | Diisopropylcarbodiimide (DIC), HOBt | Carbodiimide-mediated amide formation |

| Solvent | DMF/DCM (1:1) | Polar aprotic solvent mixture |

| Base | Triethylamine | Neutralizes acid, facilitates coupling |

| Reaction Temperature | Ambient to 25°C | Mild conditions preferred |

| Reaction Time | Overnight (12-24 hours) | Ensures complete conversion |

| Yield | Up to quantitative (near 100%) | Dependent on purity and workup |

| Purification | Extraction, washing, filtration | Standard organic workup |

Research Findings and Mechanistic Insights

- The presence of the difluoromethyl group adjacent to the amino nitrogen significantly influences the nucleophilicity of the amine and the stability of the intermediate amide bond.

- Carbodiimide-mediated coupling is favored due to its mildness and compatibility with sensitive fluorinated substrates.

- The use of additives like HOBt reduces side reactions such as racemization or polymerization, improving yield and purity.

- Alternative methods involving acid chlorides may require lower temperatures to prevent decomposition of fluorinated intermediates.

- The reaction typically proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which then reacts with the amine nucleophile to form the amide bond.

Summary of Key Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide-Mediated Coupling | DIC, HOBt, TEA, DMF/DCM, RT, overnight | Mild, high yield, good selectivity | Requires careful removal of urea byproducts |

| Acid Chloride Coupling | Acid chloride, TEA, DCM, 0°C to RT | High reactivity, fast reaction | Acid chloride preparation needed, moisture sensitive |

| Activated Ester Coupling | NHS ester or similar, TEA, aprotic solvent | Stable intermediates, moderate reactivity | Extra step for ester formation |

Chemical Reactions Analysis

Types of Reactions

2-((2,2-Difluoroethyl)amino)-N-propylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

2-((2,2-Difluoroethyl)amino)-N-propylpropanamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((2,2-Difluoroethyl)amino)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by modulating its lipophilicity and electronic properties. This interaction can lead to the activation or inhibition of biological pathways, resulting in the desired therapeutic or chemical effects .

Comparison with Similar Compounds

N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide ()

Structural Differences :

- Contains a pyridyl ring and difluoromethyl group, unlike the linear difluoroethylamino group in the target compound.

- Features a dimethyl substitution on the propanamide backbone.

Functional Implications :

- Higher steric bulk due to dimethyl groups may reduce solubility compared to the target compound’s N-propyl chain.

(S)-2-Amino-N,N-dimethylpropanamide ()

Structural Differences :

- Lacks fluorine atoms; instead, it has a simpler amino-propanamide structure with N,N-dimethyl substitution.

Functional Implications :

- Reduced metabolic stability compared to fluorinated analogs.

- Lower molecular weight (116.16 g/mol) may enhance aqueous solubility.

2-Chloro-N-[2-(2,4-difluorophenyl)ethyl]-N-propan-2-ylpropanamide ()

Structural Differences :

- Chlorine substituent and difluorophenyl group introduce distinct electronic and steric effects.

Functional Implications :

- Chlorine’s electronegativity may enhance reactivity in substitution reactions.

- The difluorophenyl group could improve lipid solubility, favoring blood-brain barrier penetration.

N-(2-Methylphenyl)-2-(propylamino)propanamide ()

Structural Differences :

- Incorporates a methylphenyl aromatic ring, absent in the target compound.

Functional Implications :

- Aromaticity may facilitate interactions with hydrophobic protein pockets.

- The propylamino group aligns structurally with the target compound, suggesting similar amine-mediated reactivity.

(S)-2-Amino-N-cyclopropyl-N-(2-furan-2-yl-2-oxo-ethyl)-propionamide ()

Structural Differences :

- Features a cyclopropyl group, furan ring, and stereospecific (S)-configuration.

Functional Implications :

- Furan’s oxygen atom enables hydrogen bonding, differing from fluorine’s electronic effects.

Carbamothioyl-Containing Analogs ()

Structural Differences :

- Replace oxygen with sulfur in the carbamothioyl group.

Functional Implications :

- Sulfur’s polarizability and larger atomic size may alter binding kinetics and redox properties.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-((2,2-Difluoroethyl)amino)-N-propylpropanamide that influence its chemical reactivity?

- The compound contains three critical functional groups:

- Amine group (-NH-) : Participates in nucleophilic substitution reactions and hydrogen bonding, which may influence interactions with biological targets.

- Amide bond (-C(=O)-N-) : Susceptible to hydrolysis under acidic or basic conditions, requiring careful pH control during synthesis.

- Difluoroethyl group (-CF₂H) : Enhances metabolic stability and hydrophobicity due to fluorine’s electronegativity, potentially altering pharmacokinetic properties.

- Methodological Insight: Use computational tools (e.g., DFT calculations) to map electron density around reactive sites and predict regioselectivity in reactions.

Q. What synthetic strategies are employed for preparing this compound?

- Synthesis typically involves:

Amine alkylation : Reacting a primary amine with 2,2-difluoroethyl halide to introduce the difluoroethyl group.

Amide coupling : Using propylamine and a carbonyl source (e.g., acid chloride or activated ester) under Schlenk conditions to avoid hydrolysis.

- Experimental Design Tip: Monitor reaction progress via TLC or LC-MS to optimize stoichiometry and minimize side products.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Key variables :

- Temperature : Lower temperatures (0–5°C) reduce unwanted side reactions during amide coupling.

- Catalysts : Use HOBt/DCC or EDC·HCl for efficient activation of carboxylic acids.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation.

- Data Contradiction Analysis: If yields vary between batches, conduct kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps.

Q. What analytical techniques are most effective for characterizing purity and structure?

- Primary methods :

- ¹H/¹⁹F NMR : Confirm regiochemistry and fluorine incorporation (e.g., characteristic splitting patterns for CF₂H).

- HPLC-MS : Assess purity (>95% by UV at 254 nm) and molecular ion verification.

- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline derivatives are available) .

- Advanced Tip: Use hyphenated techniques like LC-NMR for real-time structural elucidation of unstable intermediates.

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?

- Approaches :

- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cofactors).

- Structural analogs : Test derivatives (e.g., trifluoroethyl or non-fluorinated analogs) to isolate fluorine’s role in activity.

- Molecular docking : Model interactions with target enzymes (e.g., HDACs) to validate binding hypotheses.

- Example: If conflicting inhibition data arise, verify competitive vs. non-competitive mechanisms via Lineweaver-Burk plots.

Structural Analogs and Comparative Analysis

| Compound Name | Molecular Formula | Key Features | Biological Relevance |

|---|---|---|---|

| 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one | C₆H₇F₂NO₂ | Lactone ring enhances metabolic stability | Potential HDAC inhibitor |

| N-(4-(Trifluoromethyl)phenyl)-N'-propylurea | C₁₁H₁₂F₃N₂O | Trifluoromethyl group increases lipophilicity | Enzyme substrate mimic |

| N,N-Dimethyl-1-(difluoromethyl)-1H-pyrazole-4-carboxamide | C₇H₁₀F₂N₂O | Pyrazole scaffold improves binding specificity | Kinase inhibitor candidate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.